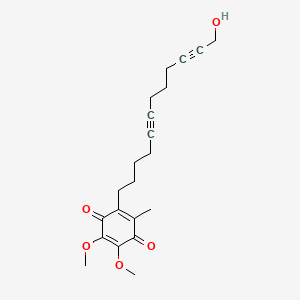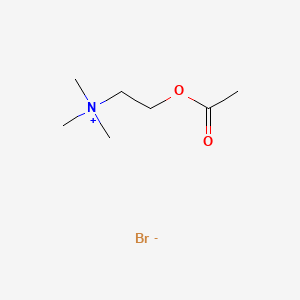
Acetylcholine bromide
概览
描述
Acetylcholine bromide is an organic choline salt compound that plays a significant role in the nervous system. It acts as a neurotransmitter that transmits signals and regulates many important physiological functions .
Synthesis Analysis
Acetylcholine bromide is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase . The generation of choline for acetylcholine synthesis is also carried out by phospholipase D isoforms .Molecular Structure Analysis
The molecular formula of Acetylcholine bromide is C7H16BrNO2. It has a molecular weight of 226.11 .Chemical Reactions Analysis
Acetylcholine bromide plays a crucial role in the cholinergic system, which is responsible for many processes in living organisms. Disturbances in Acetylcholine transmission are closely related to dementia in Alzheimer’s and Parkinson’s disease .Physical And Chemical Properties Analysis
Acetylcholine bromide appears as a clear, colorless liquid . It is a white powder with a melting point range of 140 - 143 °C (284 - 289 °F) .科研应用
1. Role in Chronic Airway Diseases
Acetylcholine plays a significant role in the regulation of bronchoconstriction and mucus secretion, impacting conditions like chronic obstructive pulmonary disease (COPD) and asthma. Muscarinic receptors, particularly M1, M2, and M3 receptors, are key in this process. Long-acting muscarinic receptor antagonists (LAMAs) like tiotropium bromide and glycopyrronium bromide, have shown effectiveness in treating these diseases by targeting these receptors (Alagha et al., 2014).
2. Impact on Fibroblasts and Myofibroblasts
Acetylcholine influences the proliferation of fibroblasts and myofibroblasts, which are critical in lung tissue remodeling and chronic airway diseases. Studies have demonstrated that drugs like tiotropium bromide can inhibit acetylcholine-induced proliferation of these cells, suggesting a potential role in managing airway remodeling in chronic conditions (Pieper et al., 2007).
3. Involvement in Airway Remodeling
Research indicates that acetylcholine, through muscarinic receptors, may contribute to pathological changes associated with airway remodeling in asthma and COPD. This includes regulation of airway smooth muscle thickening and differentiation (Gosens et al., 2006).
4. Non-neuronal Acetylcholine
Acetylcholine is not only a neurotransmitter but also synthesized by non-neuronal cells in various parts of the body, such as the airways and alimentary tract. This non-neuronal acetylcholine acts as a local signaling molecule and may have different physiological roles in these tissues (Klapproth et al., 1997).
5. Neuromuscular Block Reversal
Acetylcholinesterase inhibitors like Org 25969 have been studied for their role in reversing neuromuscular block induced by agents like rocuronium bromide. This research is crucial in understanding and improving the management of neuromuscular block in clinical settings (Gijsenbergh et al., 2005).
6. Molecular Conformation Studies
Studies on the molecular conformation of acetylcholine, such as those performed on acetylcholine-bromide crystals, contribute to a deeper understanding of its interactions at a molecular level, relevant for drug design and development (Liquori et al., 1968).
7. Role in Inflammation and Remodeling Beyond Bronchoconstriction
Beyond its well-known role in bronchoconstriction, acetylcholine also regulates airway inflammation and remodeling. These effects are primarily mediated via muscarinic M3 receptors, and anticholinergic therapy targeting these receptors can positively impact chronic pulmonary diseases like COPD or asthma (Kistemaker & Gosens, 2015).
8. Anti-inflammatory Effects in COPD Treatment
Targeted lung denervation, which attenuates airway inflammation by modulating acetylcholine levels, has been researched for its potential benefits in treating patients with COPD (Kistemaker et al., 2015).
Safety And Hazards
Acetylcholine bromide can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
未来方向
Acetylcholine has a broad range of neuromodulatory influences on the cellular properties of hippocampal and cortical neurons and, as a result, on neural information processing important for behavior . It has been found in cells of non-neural origins as well as microbes . Future research is likely to focus on further understanding the role of acetylcholine in various cognitive functions and diseases, and the development of drugs that can modify the course of these diseases .
性质
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-84-3 (Parent) | |
| Record name | Acetylcholine bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883215 | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcholine bromide | |
CAS RN |
66-23-9 | |
| Record name | Acetylcholine bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcholine bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcholine bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-acetoxyethyl)trimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLCHOLINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12HG588IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)
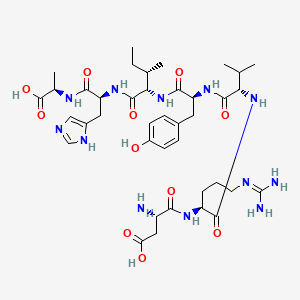


![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)

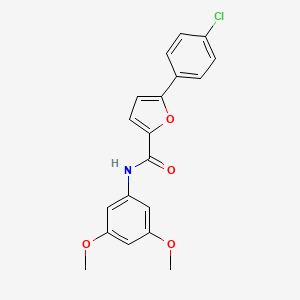
![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
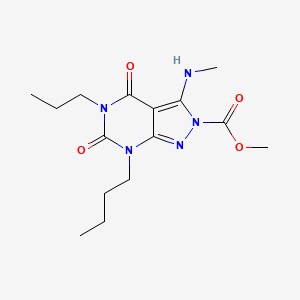
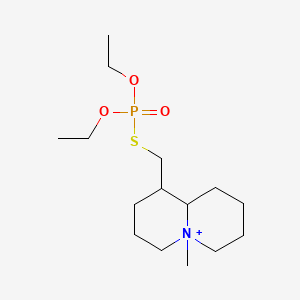
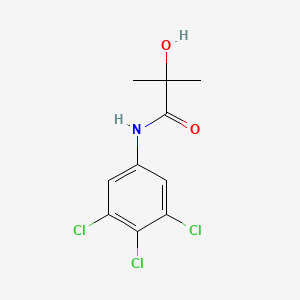
![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)
